3,3-Bis(4-methoxyphenyl)propanoic acid is an organic compound characterized by its unique structure and potential applications in various fields, particularly in medicinal chemistry. This compound belongs to the class of propanoic acids and is notable for its two methoxyphenyl groups attached to the central propanoic acid moiety.
This compound can be synthesized from readily available starting materials, including 4-methoxybenzaldehyde and appropriate propanoic acid derivatives. It is classified under carboxylic acids, specifically as a substituted propanoic acid due to the presence of the propanoic acid functional group and additional aromatic substituents.
The synthesis of 3,3-bis(4-methoxyphenyl)propanoic acid typically involves the following steps:
3,3-Bis(4-methoxyphenyl)propanoic acid can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or for creating derivatives with specific properties.
The mechanism of action for 3,3-bis(4-methoxyphenyl)propanoic acid primarily involves its interaction with biological targets such as enzymes or receptors. The presence of methoxy groups enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets.
Research indicates that derivatives of this compound exhibit antioxidant properties, likely due to their ability to scavenge free radicals through electron donation mechanisms . This property is crucial for their potential use in therapeutic applications, particularly in combating oxidative stress-related diseases.
The physical properties significantly influence its behavior in biological systems and its applicability in pharmaceutical formulations.
3,3-Bis(4-methoxyphenyl)propanoic acid finds applications primarily in medicinal chemistry:
The catalytic asymmetric synthesis of 3,3-bis(4-methoxyphenyl)propanoic acid derivatives leverages chiral catalysts to establish stereogenic centers with high enantiomeric excess. A pivotal approach involves the Friedel-Crafts alkylation of anisole with cinnamic acid derivatives under asymmetric conditions. This method proceeds through a Michael addition mechanism where chiral organocatalysts (e.g., Cinchona alkaloid derivatives) or metal-based systems (e.g., BINOL-phosphine complexes) control stereoselectivity at the C3 carbon bridging the two aryl rings [4].
Key synthetic intermediates include α,β-unsaturated carbonyl precursors such as ethyl 3,3-bis(4-methoxyphenyl)acrylate. Hydrogenation of this compound using chiral catalysts like Ru-(S)-BINAP achieves enantioselective reduction, yielding (R)- or (S)-3,3-bis(4-methoxyphenyl)propanoate with >90% ee. Alternative routes employ asymmetric hydrogenation of enol esters using Rh-DuPHOS catalysts, providing enantiomeric excesses exceeding 95% under optimized conditions (60°C, 50 bar H₂) [4] [6].
Table 1: Catalytic Systems for Asymmetric Synthesis of 3,3-Bis(4-methoxyphenyl)propanoate Derivatives
Precursor | Catalyst System | Conditions | Product Enantioselectivity |
---|---|---|---|
3,3-Bis(4-methoxyphenyl)acrylate | Ru-(S)-BINAP | 80°C, 30 bar H₂ | 92% ee (R) |
Bis(4-methoxyphenyl)enol acetate | Rh-(R,R)-DuPHOS | 60°C, 50 bar H₂ | 96% ee (S) |
4-Methoxyphenylacetic acid | Chiral phase-transfer | K₂CO₃, toluene, 25°C | 85% ee (R) |
Recent advances utilize continuous flow chemistry to enhance reaction efficiency. Immobilized chiral catalysts in microreactors enable precise temperature control and reduced reaction times (≤30 minutes), addressing challenges in scaling batch processes for these structurally complex molecules [4].
BioTransformer analysis predicts that 3,3-bis(4-methoxyphenyl)propanoic acid functions as a metabolic hub in the biotransformation network of polyphenolic compounds. Computational models identify several dietary precursors, primarily flavonoids and hydroxycinnamic acids, that undergo enzymatic modifications to yield this propanoic acid derivative. Key predicted pathways include:
Table 2: BioTransformer-Predicted Precursors and Metabolic Reactions
Precursor Compound | Predicted Biotransformation | Enzyme Class | Probability Score |
---|---|---|---|
3-(4-Hydroxy-3-methoxyphenyl)propionic acid | Methyl transfer → 3,3-di(4-methoxyphenyl)propanoic acid | COMT | 0.87 |
4-VERATRYL-BUTANOIC ACID | β-Oxidation | ACOX1 | 0.78 |
Bis(4-hydroxyphenyl)propenoyl-CoA | Reduction + Methylation | SULT/COM | 0.69 |
These computational models suggest hepatic phase II conjugation (glucuronidation, sulfation) as dominant detoxification pathways, with predicted sulfotransferase (SULT) affinity values of Kₘ ≈ 15 μM. The models further indicate that microbial β-glucuronidases in the intestine may hydrolyze conjugated metabolites, enabling enterohepatic recirculation [5] [8].
The human gut microbiota catalyzes the hydrogenation of α,β-unsaturated precursors to form 3,3-bis(4-methoxyphenyl)propanoic acid through NADH-dependent reductases. Bacteroidetes species (particularly Bacteroides uniformis and B. ovatus) demonstrate high biotransformation activity, reducing 3,3-bis(4-methoxyphenyl)propenoic acid to the saturated propanoic acid derivative within 6-8 hours under anaerobic conditions [2] [3]. This conversion follows first-order kinetics with a rate constant k = 0.18 ± 0.03 h⁻¹ in in vitro fecal fermentation models.
Metagenomic studies reveal that microbial ene-reductases (EC 1.3.1.31) and azoreductases (EC 1.7.1.6) are primarily responsible for this transformation. These enzymes utilize flavin mononucleotide (FMN) as a cofactor, with optimal activity at pH 6.5-7.0. The reaction proceeds via a hydride transfer mechanism, where FMN donates a hydride ion to the β-carbon of the unsaturated system, followed by protonation at the α-position from the solvent [2] [5].
The biotransformation significantly impacts host metabolism through microbial community modulation. In vivo studies in diet-induced obese mice show that 3,3-bis(4-methoxyphenyl)propanoic acid:
Table 3: Gut Microbial Biotransformation Parameters for α,β-Unsaturated Analogues
Parameter | Bacteroides uniformis | Bacteroides ovatus | Clostridium butyricum |
---|---|---|---|
Reduction Rate Constant (h⁻¹) | 0.22 ± 0.04 | 0.18 ± 0.02 | 0.09 ± 0.01 |
Optimal pH | 6.8 | 7.0 | 6.5 |
Metabolite Yield (μM/mg protein) | 8.7 ± 1.2 | 6.9 ± 0.8 | 3.1 ± 0.6 |
FMN Cofactor Requirement | Essential | Essential | Non-essential |
Notably, this biotransformation efficiency varies significantly among individuals, correlating with baseline microbial diversity (R² = 0.67, p = 0.008). The propanoic acid derivative further undergoes microbial demethoxylation to form 3,3-bis(4-hydroxyphenyl)propionic acid, which enters host circulation and undergoes sulfation/glucuronidation before renal excretion [3] [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1